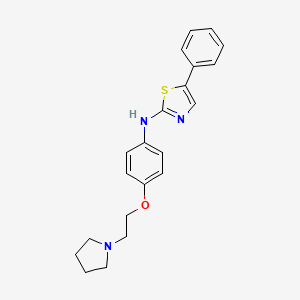

Flt-3 Inhibitor III

Description

Propriétés

IUPAC Name |

5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZTULJDGIXMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Flt-3 Inhibitor III: A Technical Guide for Researchers

For Immediate Release

This document provides a comprehensive technical overview of Flt-3 Inhibitor III, a potent and selective FMS-like tyrosine kinase 3 (Flt-3) inhibitor. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental application of this compound.

Chemical Structure and Properties

This compound, also known by its IUPAC name 5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine, is a small molecule inhibitor belonging to the 5-phenyl-2-thiazolamine class of compounds. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 852045-46-6[1] |

| Molecular Formula | C₂₁H₂₃N₃OS[1] |

| Molecular Weight | 365.49 g/mol [1][2] |

| IUPAC Name | 5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine[3] |

| SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4[3] |

| Synonyms | (5-Phenyl-thiazol-2-yl)-(4-(2-pyrrolidin-1-yl-ethoxy)-phenyl)-amine, 5-Phenyl-N-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-thiazolamine[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid[1] |

| Color | Off-white[1] |

| Purity | ≥95% (HPLC)[1] |

| Solubility | DMSO: 10 mg/mL[1] |

| Storage | Store at -20°C. Following reconstitution, aliquot and freeze. Stock solutions are stable for up to 6 months at -20°C.[1] |

Biological Activity and Selectivity

This compound is a potent, ATP-competitive inhibitor of Flt-3 kinase. It exhibits high selectivity for Flt-3 over a range of other kinases. The inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cell lines are detailed below.

Table 3: Kinase Inhibition Profile

| Kinase | IC₅₀ (nM) |

| Flt-3 | 50[1][2][4] |

| c-Kit | 260[1][2] |

| KDR | 910[1][2] |

| c-Abl | 1200[1][2] |

| Cdk1 | 2100[1][2] |

| c-Src | 2800[1][2] |

| Tie-2 | 8000[1][2] |

Table 4: Anti-proliferative Activity

| Cell Line | Mutation Status | IC₅₀ (nM) |

| MV4-11 | Flt-3-ITD | 52[1][2] |

| BaF3-ITD | Flt-3-ITD | 240[1][2] |

| BaF3-D835Y | Flt-3-TKD | 760[1][2] |

Flt-3 Signaling Pathway

FMS-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In acute myeloid leukemia (AML), activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor. This results in the uncontrolled proliferation of leukemic blasts through the activation of downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.

Caption: Flt-3 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of Flt-3 inhibitors. Below are representative protocols for a Flt-3 kinase inhibition assay and a cell proliferation assay.

Flt-3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the in vitro potency of this compound against the Flt-3 kinase.

Caption: Workflow for a typical in vitro Flt-3 kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in kinase assay buffer.

-

Prepare a solution of recombinant Flt-3 kinase in kinase assay buffer.

-

Prepare a solution of ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) in kinase assay buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the serially diluted this compound.

-

Add the Flt-3 kinase solution to each well.

-

Initiate the reaction by adding the ATP/substrate mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effect of this compound on leukemia cell lines, such as MV4-11.

Methodology:

-

Cell Seeding:

-

Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum).

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Add the diluted inhibitor to the wells containing the cells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value from the dose-response curve.

-

Disclaimer: The experimental protocols provided are representative examples. Researchers should optimize these protocols based on their specific experimental conditions and reagents.

References

- 1. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Flt-3 Inhibitor III (CAS: 852045-46-6): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Flt-3 Inhibitor III, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, biological activity, and detailed experimental protocols.

Chemical Properties and Identification

This compound, a cell-permeable 5-phenyl-2-thiazolamine compound, is a valuable tool for studying FLT3 signaling and its role in various pathologies, particularly in the context of acute myeloid leukemia (AML).

| Property | Value | Reference |

| CAS Number | 852045-46-6 | [1][2][3] |

| Molecular Formula | C₂₁H₂₃N₃OS | [4] |

| Molecular Weight | 365.49 g/mol | [1] |

| Synonyms | 5-Phenyl-N-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-thiazolamine, (5-Phenyl-thiazol-2-yl)-(4-(2-pyrrolidin-1-yl-ethoxy)-phenyl)-amine | [3] |

| Appearance | Off-white to white crystalline solid | [1][4] |

| Solubility | Soluble in DMSO (10 mg/mL) and ethanol. | [1][4] |

| Storage | Store at -20°C, protected from light. Stock solutions are stable for up to 6 months at -20°C. | [3] |

Mechanism of Action and Biological Activity

This compound functions as a potent, ATP-competitive inhibitor of the Flt-3 receptor tyrosine kinase.[1] The binding of the Flt-3 ligand (FL) to the FLT3 receptor triggers its dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In certain hematological malignancies like AML, mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive, ligand-independent activation of the receptor, promoting uncontrolled cell growth.

By competing with ATP for the binding site on the FLT3 kinase domain, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling pathways.

Kinase Selectivity

This compound exhibits high selectivity for Flt-3 over a panel of other kinases.

| Kinase Target | IC₅₀ | Reference |

| Flt-3 | 50 nM | [1][3] |

| c-Kit | 0.26 µM | [1][3] |

| KDR | 0.91 µM | [1][3] |

| c-Abl | 1.2 µM | [1][3] |

| Cdk1 | 2.1 µM | [1][3] |

| c-Src | 2.8 µM | [1][3] |

| Tie-2 | 8.0 µM | [1][3] |

The inhibitor shows minimal activity against 12 other kinases at concentrations up to 10 µM.[1][3]

Cellular Activity

This compound effectively blocks the proliferation of FLT3-dependent cell lines in a dose-dependent manner.

| Cell Line | Genotype | IC₅₀ | Reference |

| MV4;11 | FLT3-ITD | 52 nM | [1][3] |

| BaF3-ITD | FLT3-ITD | 240 nM | [1][3] |

| BaF3-D835Y | FLT3-TKD mutation | 760 nM | [1][3] |

FLT3 Signaling Pathway

The FLT3 signaling pathway plays a critical role in hematopoiesis. Upon activation, FLT3 initiates several downstream cascades, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways, which collectively promote cell survival, proliferation, and differentiation. This compound, by blocking the initial phosphorylation of the FLT3 receptor, effectively abrogates these downstream signals.

References

- 1. promega.com [promega.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Andrographolide Suppresses MV4-11 Cell Proliferation through the Inhibition of FLT3 Signaling, Fatty Acid Synthesis and Cellular Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Flt-3 Inhibitor III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Flt-3 Inhibitor III, a potent and selective ATP-competitive inhibitor of the FMS-like tyrosine kinase 3 (Flt-3). This document provides a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Flt-3 and this compound

FMS-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are common drivers in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1]

This compound (CAS 852045-46-6) is a cell-permeable 5-phenyl-2-thiazolamine compound that potently and selectively targets the ATP-binding site of Flt-3.[2] Its chemical formula is C₂₁H₂₃N₃OS, and its molecular weight is 365.49 g/mol .[3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. By binding to the ATP pocket of the Flt-3 kinase domain, it prevents the phosphorylation of Flt-3 and subsequently blocks the activation of its downstream signaling cascades. This inhibition is effective against both wild-type Flt-3 and its constitutively activated mutant forms, such as Flt-3-ITD and Flt-3-D835Y. The downstream effects of this inhibition include the suppression of key pro-survival and proliferative pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 signaling pathways, ultimately leading to apoptosis in Flt-3-dependent cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro biochemical and cellular activities of this compound.

Table 1: Biochemical Activity of this compound [2][4]

| Target Kinase | IC₅₀ (nM) |

| Flt-3 | 50 |

| c-Kit | 260 |

| KDR | 910 |

| c-Abl | 1200 |

| Cdk1 | 2100 |

| c-Src | 2800 |

| Tie-2 | 8000 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Activity of this compound [2][4]

| Cell Line | Flt-3 Mutation Status | IC₅₀ (nM) |

| MV4:11 | Flt-3-ITD | 52 |

| BaF3-ITD | Flt-3-ITD | 240 |

| BaF3-D835Y | Flt-3-TKD (D835Y) | 760 |

IC₅₀ values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.

Signaling Pathways and Experimental Workflows

Flt-3 Signaling Pathway and Inhibition

The following diagram illustrates the canonical Flt-3 signaling pathway and the point of intervention by this compound.

Caption: Flt-3 signaling pathway and inhibition by this compound.

Experimental Workflow: Biochemical Kinase Assay

This diagram outlines a typical workflow for determining the biochemical potency (IC₅₀) of this compound.

Caption: Workflow for a biochemical Flt-3 kinase inhibition assay.

Experimental Workflow: Cellular Viability Assay

This diagram illustrates the workflow for assessing the effect of this compound on the viability of leukemia cells.

Caption: Workflow for a cell viability assay (e.g., MTT or CellTiter-Glo).

Detailed Experimental Protocols

Biochemical Flt-3 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits.[5][6]

Materials:

-

Recombinant human Flt-3 enzyme

-

Myelin Basic Protein (MBP) substrate

-

This compound

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

ATP

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.

-

In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle control (DMSO).

-

Add 2 µL of Flt-3 enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final concentrations of substrate and ATP should be optimized for the specific enzyme lot.

-

Incubate the plate at room temperature for 60-120 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using a suitable data analysis software.

Cellular Flt-3 Phosphorylation Assay

This protocol outlines a general method for assessing the inhibition of Flt-3 phosphorylation in intact cells.[7]

Materials:

-

Flt-3-dependent cell line (e.g., MV4-11)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

ELISA-based Flt-3 phosphorylation assay kit or antibodies for Western blotting (anti-phospho-Flt-3, anti-total-Flt-3)

Procedure:

-

Seed MV4-11 cells in a multi-well plate and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Analyze the level of phosphorylated Flt-3 relative to total Flt-3 using either a sandwich ELISA kit according to the manufacturer's instructions or by Western blotting.

-

For Western blotting, separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

-

Quantify the band intensities and determine the extent of Flt-3 phosphorylation inhibition.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[8][9]

Materials:

-

Leukemia cell line (e.g., MV4-11)

-

This compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL).

-

Add serial dilutions of this compound to the wells. Include vehicle-only wells as a negative control.

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a potent and selective inhibitor of Flt-3 kinase activity. Its mechanism of action through competitive ATP binding translates to effective inhibition of Flt-3-driven cellular proliferation, particularly in cells harboring activating Flt-3 mutations. The experimental protocols provided herein offer a robust framework for the further characterization and development of this and similar compounds for therapeutic applications in Flt-3-driven malignancies.

References

- 1. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]

- 2. This compound [sigmaaldrich.com]

- 3. This compound | C21H23N3OS | CID 11772958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. promega.com [promega.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 5-Phenyl-2-Thiazolamine Compounds

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-2-thiazolamine core is a significant pharmacophore in modern medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and biological applications of this versatile scaffold, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in this dynamic field.

Discovery and Therapeutic Potential

The 5-phenyl-2-thiazolamine moiety has been identified as a key structural element in compounds targeting a range of diseases. Notably, derivatives of this scaffold have shown potent inhibitory activity against various kinases, which are critical regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.

One of the prominent applications of this scaffold is in the development of Mnk2 inhibitors . The phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) by mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks) is a crucial step in tumorigenesis. Compounds based on the 5-phenyl-2-thiazolamine framework have been shown to effectively inhibit Mnk2, leading to reduced eIF4E phosphorylation, decreased expression of anti-apoptotic proteins like Mcl-1, and the induction of apoptosis in cancer cells.

Furthermore, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which contain the 5-phenyl-2-thiazolamine core, have been discovered as potent inhibitors of Aurora kinases A and B . These kinases play a central role in mitotic progression, and their inhibition by these compounds leads to aberrant mitosis, increased polyploidy, and subsequent cell death in cancer cell lines. One such compound, CYC116, has advanced to phase I clinical trials.

The versatility of the 5-phenyl-2-thiazolamine scaffold extends to its use in developing agents with antimicrobial and antioxidant properties. Various derivatives have demonstrated significant activity against bacterial and fungal strains, highlighting the broad therapeutic potential of this chemical class.

Key Signaling Pathways

To visualize the mechanism of action of 5-phenyl-2-thiazolamine derivatives, the following signaling pathways are depicted.

Synthesis of the 5-Phenyl-2-Thiazolamine Core

The synthesis of the 5-phenyl-2-thiazolamine scaffold and its derivatives often employs the well-established Hantzsch thiazole synthesis. This method typically involves the reaction of an α-haloketone with a thiourea or thioamide. Variations of this and other synthetic strategies are outlined below.

General Synthetic Workflow

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine

This protocol describes the synthesis of a key intermediate for further derivatization.

Materials:

-

p-Bromoacetophenone

-

Thiourea

-

Iodine

Procedure:

-

A mixture of p-bromoacetophenone and thiourea is reacted in the presence of iodine as a catalyst.

-

The reaction mixture is typically heated to facilitate the condensation and cyclization.

-

Upon completion of the reaction, the excess iodine is neutralized, often with a solution of sodium thiosulfate.

-

The crude product is then precipitated, collected by filtration, and washed.

-

Recrystallization from a suitable solvent, such as ethanol, is performed to yield the purified 4-(4-bromophenyl)thiazol-2-amine.

Protocol 2: Synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives

This protocol outlines a multi-step synthesis for more complex derivatives.

Materials:

-

Substituted acetophenone

-

Thiourea

-

Iodine

-

Appropriate acid chlorides or other acylating agents

Procedure:

-

Synthesis of the 2-aminothiazole intermediate: An appropriately substituted acetophenone is reacted with thiourea in the presence of iodine to form the corresponding 4-substituted-2-aminothiazole.

-

Acylation of the 2-amino group: The synthesized 2-aminothiazole is then acylated using a suitable acid chloride or anhydride. This reaction is often carried out under Schotten-Baumann conditions.

-

Further modifications: The resulting amide can undergo further chemical transformations, such as Suzuki coupling, to introduce additional diversity to the molecule.

-

Purification: Each step is followed by appropriate workup and purification techniques, such as extraction, chromatography, and recrystallization, to isolate the desired product.

Quantitative Data

The following tables summarize key quantitative data for representative 5-phenyl-2-thiazolamine derivatives from the literature.

Table 1: Inhibitory Activity of Selected 5-Phenyl-2-thiazolamine Derivatives

| Compound ID | Target Kinase | Ki (nM) | IC50 (µM) | Reference |

| 18 (CYC116) | Aurora A | 8.0 | - | |

| Aurora B | 9.2 | - | ||

| 3b | - | - | 77.68 (Antioxidant) | |

| 3d | - | - | 92.25 (Antioxidant) | |

| 3f | - | - | 89.08 (Antioxidant) | |

| 3i | - | - | 77.96 (Antioxidant) |

Table 2: Physicochemical Properties of 5-Phenyl-2-thiazolamine

| Property | Value | Reference |

| Molecular Formula | C9H8N2S | |

| Molecular Weight | 176.24 g/mol | |

| CAS Number | 39136-63-5 |

Conclusion

The 5-phenyl-2-thiazolamine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of potent therapeutic agents. Its role in the development of kinase inhibitors for oncology is particularly noteworthy, with compounds demonstrating efficacy in preclinical and clinical settings. The synthetic accessibility of this core, primarily through the Hantzsch reaction, allows for extensive structure-activity relationship studies and the optimization of pharmacological properties. This guide provides a foundational understanding for researchers aiming to explore and exploit the therapeutic potential of this important class of compounds. Further investigations into novel derivatives and their biological activities are warranted to fully unlock the promise of the 5-phenyl-2-thiazolamine scaffold.

Downstream Targets of Flt-3 Inhibitor III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and aberrant downstream signaling. This drives leukemogenesis and is associated with a poor prognosis.

Flt-3 Inhibitor III (CAS 852045-46-6) is a potent and selective ATP-competitive inhibitor of the Flt-3 kinase. This technical guide provides an in-depth overview of the downstream targets of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the key signaling pathways involved.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| Flt-3 | 50 [1][2] |

| c-Kit | 260[3] |

| KDR (VEGFR2) | 910[3] |

| c-Abl | 1200[3] |

| Cdk1 | 2100[3] |

| c-Src | 2800[3] |

| Tie-2 | 8000[3] |

Table 2: Anti-proliferative Activity of this compound in Flt-3-Dependent Cell Lines

| Cell Line | Flt-3 Mutation Status | IC50 (nM) |

| MV4;11 | ITD | 52[1][3] |

| Ba/F3-ITD | ITD | 240[1][3] |

| Ba/F3-D835Y | TKD | 760[1][3] |

Signaling Pathways Modulated by this compound

Constitutively active FLT3 mutants promote leukemic cell survival and proliferation through the activation of several key downstream signaling pathways. This compound effectively blocks these pathways by inhibiting the initial autophosphorylation of the FLT3 receptor. The primary signaling cascades affected are the PI3K/Akt, RAS/MEK/ERK, and JAK/STAT5 pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Upon activation by FLT3, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. This compound blocks the activation of this pathway at its origin.

RAS/MEK/ERK Signaling Pathway

The RAS/MEK/ERK (MAPK) pathway is another critical cascade that regulates cell proliferation, differentiation, and survival. Activated FLT3 recruits adaptor proteins like Grb2 and SOS, which in turn activate RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression. Inhibition of FLT3 by this compound prevents the initiation of this signaling cascade.

JAK/STAT5 Signaling Pathway

The JAK/STAT pathway is directly involved in the transcriptional regulation of genes controlling cell proliferation and survival. In FLT3-ITD positive AML, STAT5 is constitutively phosphorylated and activated. Activated STAT5 dimerizes, translocates to the nucleus, and induces the expression of target genes such as PIM1 and MYC. This compound prevents the FLT3-mediated phosphorylation and activation of STAT5.[4][5]

Experimental Protocols

Western Blot Analysis for Phosphorylated Downstream Targets

This protocol describes the methodology to assess the phosphorylation status of key downstream targets of FLT3, such as STAT5, Akt, and ERK, in response to treatment with this compound.

1. Cell Culture and Treatment:

-

Culture FLT3-dependent cell lines (e.g., MV4;11, MOLM-14) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

-

Seed cells at a density of 1 x 10^6 cells/mL and allow them to adhere or stabilize overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours).

2. Cell Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-p-FLT3, anti-p-STAT5, anti-p-Akt, anti-p-ERK) and total proteins overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric analysis can be performed to quantify the changes in protein phosphorylation.[6][7]

In Vitro Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of this compound on the kinase activity of FLT3 or its downstream kinases.

1. Reagents and Materials:

-

Recombinant human FLT3 kinase.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[8]

-

ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide).

-

This compound at various concentrations.

-

ADP-Glo™ Kinase Assay kit or similar detection system.

2. Assay Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant FLT3 kinase, and the substrate.

-

Add this compound at a range of concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

-

Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.[7][8]

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis in leukemic cells following treatment with this compound.

1. Cell Treatment:

-

Seed FLT3-dependent cells (e.g., MV4;11) at a density of 0.5 x 10^6 cells/mL.

-

Treat the cells with this compound at various concentrations for 24-48 hours. Include a vehicle-treated control.

2. Staining:

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.[9][10]

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of apoptotic cells in each treatment group compared to the control.[9][10]

Conclusion

This compound is a potent and selective inhibitor of the FLT3 kinase, demonstrating significant anti-proliferative activity in AML cells harboring FLT3-ITD and TKD mutations. Its mechanism of action involves the direct inhibition of FLT3 autophosphorylation, leading to the suppression of key downstream signaling pathways, including PI3K/Akt, RAS/MEK/ERK, and JAK/STAT5. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular effects of this compound and other related compounds in the context of FLT3-driven malignancies. A thorough understanding of these downstream targets and signaling pathways is crucial for the continued development of targeted therapies for AML.

References

- 1. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PP2A-activating drugs enhance FLT3 inhibitor efficacy through AKT inhibition-dependent GSK-3β-mediated c-Myc and Pim-1 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. FLT3-mutant allelic burden and clinical status are predictive of response to FLT3 inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Flt-3 Inhibitor III: A Technical Guide for Hematopoiesis Research

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] The binding of its ligand (FLT3L) to the FLT3 receptor triggers a signaling cascade that is essential for the normal development of stem cells and the immune system.[2] However, activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the receptor, promoting uncontrolled cell proliferation and survival.[1][3] Consequently, FLT3 has emerged as a significant therapeutic target in AML.[2]

Flt-3 Inhibitor III is a potent and selective small molecule inhibitor of the FLT3 kinase. This guide provides an in-depth overview of its properties, mechanism of action, and application in hematopoiesis research, with a focus on experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Core Compound Data and Efficacy

This compound is a cell-permeable 5-phenyl-2-thiazolamine compound that functions as an ATP-competitive inhibitor of Flt3.[4] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 852045-46-6 | [4] |

| Molecular Formula | C₂₁H₂₃N₃OS | [4] |

| Molecular Weight | 365.49 g/mol | [4] |

| Appearance | Off-white solid | [4] |

| Solubility | DMSO: 10 mg/mL | [4] |

| Storage | -20°C, protect from light | [4] |

The inhibitory activity of this compound has been quantified against its primary target, FLT3, as well as a panel of other kinases to determine its selectivity. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 2.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ | Reference |

| Flt3 | 50 nM | [4] |

| c-Kit | 0.26 µM | [4][5] |

| KDR (VEGFR2) | 0.91 µM | [4][5] |

| c-Abl | 1.2 µM | [4][5] |

| Cdk1 | 2.1 µM | [4][5] |

| c-Src | 2.8 µM | [4][5] |

| Tie-2 | 8.0 µM | [4][5] |

The cellular efficacy of this compound has been demonstrated in various cell lines, particularly those harboring activating FLT3 mutations, which are common in AML.

Table 3: Cellular Proliferation Inhibition by this compound

| Cell Line | FLT3 Mutation Status | IC₅₀ | Reference |

| MV4:11 | FLT3-ITD | 52 nM | [4][5] |

| BaF3-ITD | Ba/F3 cells expressing FLT3-ITD | 240 nM | [4][5] |

| BaF3-D835/Y | Ba/F3 cells expressing FLT3-TKD (D835Y) | 760 nM | [4][5] |

Signaling Pathways and Mechanism of Action

In normal hematopoiesis, the binding of FLT3 ligand (FLT3L) to the FLT3 receptor induces receptor dimerization and autophosphorylation. This activation triggers downstream signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, which are crucial for regulating cell survival, proliferation, and differentiation.[1][6] In AML, activating mutations in FLT3 cause this pathway to be constitutively active, driving leukemogenesis.[7]

This compound exerts its effect by targeting the ATP-binding site of the FLT3 kinase, preventing its phosphorylation and the subsequent activation of downstream signaling.[4] This blockade inhibits the pro-proliferative and anti-apoptotic signals that are essential for the survival of FLT3-mutated cancer cells.[8]

Experimental Protocols and Workflows

This compound is a valuable tool for investigating the consequences of FLT3 inhibition in vitro. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT/XTT Assay)

This protocol assesses the effect of this compound on the proliferation and viability of hematopoietic cells, particularly AML cell lines.

-

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13) and control cell lines (e.g., HL60).[9]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution (dissolved in DMSO).

-

96-well cell culture plates.

-

MTT or XTT reagent.

-

Solubilization buffer (for MTT).

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted inhibitor to the wells to achieve final desired concentrations. Include a DMSO-only control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Viability Assessment (MTT):

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO or solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

Data Analysis: Normalize the absorbance values to the DMSO control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.

-

Western Blot Analysis for FLT3 Phosphorylation

This protocol is used to confirm that this compound inhibits the autophosphorylation of the FLT3 receptor.

-

Materials:

-

FLT3-mutated cell line (e.g., MV4-11).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-β-actin.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Cell Treatment: Culture MV4-11 cells and treat with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply ECL substrate.

-

-

Detection: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Strip the membrane and re-probe for total FLT3 and a loading control (β-actin) to confirm equal loading and assess the specific inhibition of phosphorylation.[10]

-

Colony-Forming Cell (CFC) Assay

This assay evaluates the impact of this compound on the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies.[11]

-

Materials:

-

Bone marrow mononuclear cells (BMMCs) or CD34+ hematopoietic stem and progenitor cells (HSPCs).

-

MethoCult™ medium (or similar methylcellulose-based medium) containing appropriate cytokines.

-

This compound.

-

35 mm culture dishes.

-

-

Procedure:

-

Cell Preparation: Isolate BMMCs or HSPCs from a source such as bone marrow.

-

Plating: Mix the cells with the MethoCult™ medium and the desired concentrations of this compound.

-

Culture: Plate the cell/MethoCult™ mixture into 35 mm dishes and incubate for 10-14 days at 37°C in a humidified 5% CO₂ incubator.

-

Colony Counting: Enumerate the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.

-

Analysis: Compare the number and size of colonies in treated samples to the untreated control to assess the inhibitor's effect on progenitor function.

-

Conclusion

This compound serves as a potent and selective pharmacological tool for the study of FLT3 signaling in both normal and malignant hematopoiesis. Its well-characterized inhibitory profile makes it an excellent compound for preclinical research aimed at understanding the biological consequences of FLT3 inhibition, validating FLT3 as a therapeutic target, and exploring mechanisms of drug resistance in AML. The methodologies outlined in this guide provide a robust framework for researchers to effectively utilize this inhibitor in their investigations into hematopoietic biology and leukemia therapeutics.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. FLT3-ITD Knock-in Impairs Hematopoietic Stem Cell Quiescence/Homeostasis, Leading to Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 9. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hematopoietic Stem Cell Cultures and Assays - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploring Flt-3 Inhibitors for Acute Myeloid Leukemia with FLT3-ITD

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of FLT3-ITD in Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML patients, approximately 25-30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2][3] The most common of these is an internal tandem duplication (ITD) in the juxtamembrane domain of the FLT3 receptor.[4] This mutation leads to ligand-independent dimerization and constitutive activation of the receptor's tyrosine kinase activity.[1]

The aberrant signaling from FLT3-ITD drives uncontrolled cell proliferation, inhibits apoptosis, and ultimately contributes to a poor prognosis, including higher relapse rates and shorter overall survival.[5][6] This has made the FLT3 receptor a critical therapeutic target in AML. Small molecule inhibitors that target the FLT3 kinase domain have emerged as a promising strategy to counteract the effects of this mutation.[7]

This guide provides a technical overview of the exploration and evaluation of Flt-3 inhibitors for AML with FLT3-ITD, with a brief mention of Flt-3 Inhibitor III, a compound for which public data is limited. The principles, protocols, and data presentation formats described herein are broadly applicable to the preclinical assessment of novel Flt-3 inhibitors.

The FLT3-ITD Signaling Pathway: A Cascade of Pro-Survival Signals

The constitutive activation of the FLT3-ITD receptor triggers a cascade of downstream signaling pathways that are crucial for the survival and proliferation of leukemic blasts. The primary pathways activated include:

-

STAT5 (Signal Transducer and Activator of Transcription 5): FLT3-ITD robustly activates STAT5, which then translocates to the nucleus to promote the transcription of genes involved in cell survival and proliferation, such as PIM1 and c-MYC.[1][5]

-

PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B): This pathway is a central regulator of cell survival, growth, and metabolism. Its activation by FLT3-ITD inhibits apoptosis.[1][8]

-

RAS/MEK/ERK (Rat Sarcoma/Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase): This cascade, also known as the MAPK pathway, is critical for cell proliferation, differentiation, and survival.[8][9]

The diagram below illustrates the constitutively active FLT3-ITD signaling network.

Caption: Constitutive FLT3-ITD signaling activates pro-survival pathways.

This compound and the Landscape of FLT3 Inhibition

This compound is a small molecule with a reported IC50 of 50 nM against the FLT3 kinase. However, detailed public data on its biological effects and specificity remains limited. To provide a comprehensive overview, this section will discuss the general classes of Flt-3 inhibitors and present comparative data for well-characterized compounds.

Flt-3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain:[3][10]

-

Type I inhibitors: Bind to the active "DFG-in" conformation of the kinase and can inhibit both FLT3-ITD and mutations in the tyrosine kinase domain (TKD). Examples include midostaurin and gilteritinib.[10]

-

Type II inhibitors: Bind to the inactive "DFG-out" conformation and are generally effective against FLT3-ITD but not TKD mutations. Examples include sorafenib and quizartinib.[10]

Quantitative Data: In Vitro Potency of FLT3 Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other notable FLT3 inhibitors against FLT3-ITD positive AML cell lines.

| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |

| This compound | FLT3 | Not Specified | 50 | MedchemExpress |

| Quizartinib (AC220) | FLT3-ITD | MV4-11 | 1.2 | [5] |

| Gilteritinib (ASP2215) | FLT3-ITD | MV4-11 | 1.6 | [5] |

| Midostaurin (PKC412) | FLT3-ITD | MV4-11 | ~200 | Not specified in provided text |

| Sorafenib | FLT3-ITD | Ba/F3-ITD | More effective than against D835Y | [2] |

| Crenolanib | FLT3-ITD | Not Specified | 57 | [5] |

Experimental Protocols for Preclinical Evaluation

The preclinical evaluation of a novel Flt-3 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, mechanism of action, and therapeutic potential. The following are detailed protocols for key experiments.

Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of a Flt-3 inhibitor.

Caption: A streamlined workflow for preclinical Flt-3 inhibitor evaluation.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the Flt-3 inhibitor on FLT3-ITD positive AML cell lines.

Materials:

-

FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)[11]

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Flt-3 inhibitor stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of the Flt-3 inhibitor in culture medium.

-

Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To assess the effect of the Flt-3 inhibitor on the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

-

FLT3-ITD positive AML cell lines

-

Flt-3 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat AML cells with the Flt-3 inhibitor at various concentrations for a specified time (e.g., 2-4 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Mouse Model

Objective: To evaluate the in vivo anti-leukemic efficacy of the Flt-3 inhibitor.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

FLT3-ITD positive AML cell line (e.g., MV4-11)

-

Flt-3 inhibitor formulated for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for tumor measurement (for subcutaneous models)

-

Flow cytometry reagents for assessing human CD45+ cells in peripheral blood or bone marrow

Procedure:

-

Inject immunodeficient mice with FLT3-ITD positive AML cells either subcutaneously or intravenously.

-

Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), randomize the mice into treatment and control groups.

-

Administer the Flt-3 inhibitor or vehicle control to the respective groups according to the planned dosing schedule and route.

-

Monitor tumor growth by caliper measurements or assess leukemic burden by flow cytometry of peripheral blood or bone marrow at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., pharmacodynamics).

-

Analyze the data to determine the effect of the inhibitor on tumor growth, leukemic burden, and overall survival.

Mechanism of Action and Resistance

Flt-3 inhibitors exert their therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.

Caption: Flt-3 inhibitors block downstream signaling, leading to apoptosis.

Despite the initial efficacy of Flt-3 inhibitors, resistance often develops through various mechanisms, including:[12]

-

Secondary mutations in the FLT3 gene: Mutations in the tyrosine kinase domain can prevent inhibitor binding.

-

Activation of bypass signaling pathways: Upregulation of parallel pro-survival pathways can compensate for FLT3 inhibition.

-

Microenvironment-mediated resistance: Stromal cells in the bone marrow can secrete factors that protect AML cells from the effects of Flt-3 inhibitors.

Conclusion and Future Directions

The development of Flt-3 inhibitors represents a significant advancement in the targeted therapy of AML with FLT3-ITD mutations. While compounds like this compound are part of the growing landscape of potential therapeutics, a rigorous and standardized preclinical evaluation is paramount to understanding their full potential. The experimental protocols and frameworks outlined in this guide provide a robust foundation for the investigation of novel Flt-3 inhibitors.

Future research will likely focus on:

-

Developing next-generation inhibitors that can overcome known resistance mechanisms.[13]

-

Investigating rational combination therapies that target both FLT3 and bypass signaling pathways.[5]

-

Elucidating the role of the bone marrow microenvironment in drug resistance to identify new therapeutic strategies.

By continuing to explore the intricacies of FLT3 signaling and the mechanisms of inhibitor action, the scientific community can pave the way for more effective and durable treatments for this challenging malignancy.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]

- 4. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical use of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. managingaml.com [managingaml.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacology of Flt-3 Inhibitor III

This guide provides a comprehensive overview of the pharmacology of this compound, a potent and selective kinase inhibitor. The information is compiled for a technical audience to facilitate further research and development.

Introduction: FMS-Like Tyrosine Kinase 3 (FLT3)

FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem cells and progenitor cells.[1] It plays a significant role in cell survival, proliferation, and differentiation.[2][3] The FLT3 receptor is activated upon binding of its ligand (FL), which leads to receptor dimerization and trans-autophosphorylation, initiating downstream signaling cascades.[2][4]

In a significant percentage of acute myeloid leukemia (AML) cases, FLT3 is subject to activating mutations, making it the most frequently mutated gene in this disease.[5][6] These mutations, primarily internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), result in ligand-independent, constitutive activation of the kinase.[2][7] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells and is associated with a poor prognosis.[2][8] Consequently, FLT3 has emerged as a critical therapeutic target in AML.[9]

Pharmacology of this compound

This compound (CAS No. 852045-46-6) is a cell-permeable, 5-phenyl-2-thiazolamine compound that functions as a potent, ATP-competitive inhibitor of the Flt-3 kinase.[10]

Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 852045-46-6 | [10][11] |

| Molecular Formula | C₂₁H₂₃N₃OS | [10][12] |

| Molecular Weight | 365.49 g/mol | [10] |

| IUPAC Name | 5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine | [12] |

| Synonyms | Fms-like Tyrosine Kinase Inhibitor III | [13] |

In Vitro Potency and Selectivity

This compound demonstrates high potency for Flt-3 with an IC₅₀ value of 50 nM in biochemical assays.[10][11][13] Its selectivity profile shows significantly lower activity against other kinases, indicating a specific inhibitory action.[10][11]

Table 1: Biochemical IC₅₀ Values of this compound

| Kinase Target | IC₅₀ (µM) | Source(s) |

|---|---|---|

| Flt-3 | 0.050 | [10][11] |

| c-Kit | 0.26 | [10][11] |

| KDR (VEGFR2) | 0.91 | [10][11] |

| c-Abl | 1.2 | [10][11] |

| Cdk1 | 2.1 | [10][11] |

| c-Src | 2.8 | [10][11] |

| Tie-2 | 8.0 | [10][11] |

The inhibitor showed minimal activity against 12 other kinases at concentrations up to 10 µM.[10]

Cellular Activity

The compound effectively blocks FLT3-dependent cell proliferation in various leukemia cell lines harboring Flt-3 mutations.[10][11]

Table 2: Cellular Antiproliferative IC₅₀ Values of this compound

| Cell Line | FLT3 Mutation Status | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| MV4;11 | Homozygous FLT3-ITD | 0.052 | [10][11] |

| Ba/F3-ITD | Transfected FLT3-ITD | 0.24 | [10][11] |

| Ba/F3-D835Y | Transfected FLT3-TKD | 0.76 |[10][11] |

Mechanism of Action and Signaling Pathways

FLT3 inhibitors exert their therapeutic effect by blocking the constitutive signaling that drives leukemogenesis.[8] this compound targets the ATP binding site of the kinase, preventing autophosphorylation and the subsequent activation of downstream pro-survival and proliferative pathways.[10]

FLT3 Signaling Pathway

Upon activation, wild-type or mutated FLT3 triggers several key downstream signaling networks, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[2][7] These pathways collectively promote cell proliferation and inhibit apoptosis.[2]

Inhibition Mechanism

This compound occupies the ATP-binding pocket of the FLT3 kinase domain. This competitive inhibition prevents the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby blocking its activation and abrogating all downstream signaling.

References

- 1. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. researchgate.net [researchgate.net]

- 6. hopkinsmedicine.org [hopkinsmedicine.org]

- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 9. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]

- 10. This compound [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | C21H23N3OS | CID 11772958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

Preliminary In Vitro Investigation of Flt-3 Inhibitor III: A Technical Guide

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the development of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[4][5] Consequently, FLT3 has emerged as a key therapeutic target. This document provides a comprehensive technical overview of the preliminary in vitro investigation of Flt-3 Inhibitor III, a novel compound designed to target this critical oncogenic driver.

Mechanism of Action of FLT3 Inhibitors

The FLT3 receptor is activated upon binding its ligand (FL), which induces receptor dimerization and autophosphorylation of the tyrosine kinase domains.[6] This initiates a cascade of downstream signaling pathways, primarily the RAS/MEK/MAPK, PI3K/AKT/mTOR, and JAK/STAT5 pathways, which are crucial for cell survival, proliferation, and differentiation.[3][6][7] In AML, FLT3-ITD mutations cause ligand-independent constitutive activation of these pathways.[8]

FLT3 inhibitors are small molecules designed to bind to the FLT3 receptor, blocking its signaling activity.[6] They are generally classified into two types based on their binding mode:

-

Type I inhibitors bind to the active conformation of the kinase and are typically effective against both ITD and TKD mutations.[9][10]

-

Type II inhibitors bind to the inactive conformation and are generally potent against ITD mutations but can be rendered ineffective by TKD mutations that stabilize the active state.[9][10]

This compound is hypothesized to be a Type I inhibitor, targeting both major forms of mutant FLT3.

Caption: FLT3 signaling pathway and the mechanism of action of this compound.

Quantitative In Vitro Profile of this compound

The inhibitory activity of this compound was assessed through biochemical and cell-based assays.

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) of this compound was determined against wild-type (WT) FLT3 and clinically relevant mutants. To assess selectivity, the inhibitor was also profiled against other structurally related kinases.

Table 1: Biochemical IC50 Data for this compound

| Target Kinase | This compound IC50 (nM) |

|---|---|

| FLT3-WT | 5.2 |

| FLT3-ITD | 1.8 |

| FLT3-D835Y (TKD) | 2.5 |

| c-KIT | 45 |

| PDGFRβ | 120 |

Data are representative and for illustrative purposes.

Cellular Activity

The cytotoxic effect of this compound was evaluated in AML cell lines with different FLT3 mutation statuses. MV4-11 and MOLM-14 cells harbor a homozygous FLT3-ITD mutation and are dependent on FLT3 signaling for survival.[3] HL-60 cells express low levels of wild-type FLT3 and served as a negative control.[11]

Table 2: Cellular IC50 Data for this compound

| Cell Line | FLT3 Status | This compound IC50 (nM) |

|---|---|---|

| MV4-11 | FLT3-ITD | 8.5 |

| MOLM-14 | FLT3-ITD | 12.1 |

| HL-60 | FLT3-WT (low expression) | > 10,000 |

Data are representative and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Biochemical Kinase Inhibition Assay

This protocol describes an enzymatic assay to determine the IC50 value of this compound against a specific kinase.

-

Reagents and Materials : Recombinant human FLT3 kinase, ATP, kinase buffer, substrate peptide, this compound (serially diluted in DMSO), and a detection system (e.g., IMAP or ADP-Glo).

-

Assay Preparation : Prepare serial dilutions of this compound in a 384-well assay plate.

-

Kinase Reaction : Add the recombinant FLT3 kinase and the specific peptide substrate to each well.

-

Initiation : Start the reaction by adding ATP to each well. Incubate at room temperature for 60 minutes.

-

Detection : Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., binding solution for IMAP). Incubate for the recommended time.

-

Data Acquisition : Read the plate using a suitable plate reader (e.g., fluorescence polarization for IMAP).

-

Analysis : Convert the raw data to percent inhibition relative to DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of this compound on leukemia cell lines.[5]

-

Cell Culture : Culture AML cell lines (MV4-11, MOLM-14, HL-60) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding : Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach or stabilize overnight.

-

Compound Treatment : Treat the cells with serially diluted this compound (final DMSO concentration < 0.1%). Include wells with DMSO only as a vehicle control.

-

Incubation : Incubate the plate for 72 hours at 37°C.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization : Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against inhibitor concentration as described above.

Western Blotting for Phospho-Protein Analysis

This protocol assesses the ability of this compound to inhibit FLT3 autophosphorylation and downstream signaling.[11][12]

-

Cell Treatment : Seed MV4-11 cells in 6-well plates and starve them in serum-free media for 4 hours. Treat with various concentrations of this compound for 2 hours.

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Denature 20-30 µg of protein from each sample and separate them on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualized Workflows and Classifications

Caption: Experimental workflow for the in vitro evaluation of this compound.

References

- 1. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]

- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 5. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

Methodological & Application

Application Notes and Protocols for Flt-3 Inhibitor III In Vitro Assays

These application notes provide detailed protocols for in vitro assays to characterize the activity of Flt-3 Inhibitor III, a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3). The intended audience for this document includes researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic abnormalities in acute myeloid leukemia (AML), making it a significant therapeutic target.[2][3] this compound has been identified as a potent inhibitor of FLT3 with a reported IC50 value of 50 nM.[4] This document outlines the protocols for biochemical and cell-based assays to evaluate the efficacy and mechanism of action of this compound and other related compounds.

Flt-3 Signaling Pathway

Upon binding of its ligand, FLT3 dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades. Key pathways activated include the RAS-RAF-MEK-ERK, PI3K/AKT, and STAT5 pathways, which are crucial for cell proliferation and survival. In AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD) lead to ligand-independent constitutive activation of the receptor, driving uncontrolled cell growth.[2][5][6]

Caption: Flt-3 Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and other representative FLT3 inhibitors.

Table 1: Biochemical Assay Data for FLT3 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) |

| This compound | - | FLT3 | 50 [4] |

| Quizartinib | Binding Assay | FLT3 | 1.6 (Kd) |

| Midostaurin | Kinase Assay | FLT3-ITD | 29.64 |

| Gilteritinib | Kinase Assay | FLT3 | 0.29 |

| Sorafenib | Kinase Assay | FLT3 | 5.8 |

| Sunitinib | Binding Assay | FLT3 | 0.4 |

Table 2: Cell-Based Assay Data for FLT3 Inhibitors

| Compound | Cell Line | Assay Type | IC50 (nM) |

| Quizartinib | MV4-11 | Proliferation | 0.56[7] |

| Midostaurin | MV4-11 | Proliferation | ~10 |

| Gilteritinib | MV4-11 | Proliferation | 0.7 |

| Sorafenib | MV4-11 | Proliferation | 2 |

| Sunitinib | MV4-11 | Proliferation | 7 |

| HSW630-1 | MV4-11 | Proliferation | ~150[8] |

| HSW630-1 | MOLM-14 | Proliferation | ~150[8] |

Experimental Protocols

Biochemical Assays

1. FLT3 Kinase Activity Assay (ADP-Glo™)

This assay measures the kinase activity of purified FLT3 enzyme by quantifying the amount of ADP produced during the phosphorylation reaction.

-

Materials:

-

Recombinant human FLT3 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

This compound (and other test compounds)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

-

White, opaque 96-well or 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound and other test compounds in Kinase Assay Buffer.

-